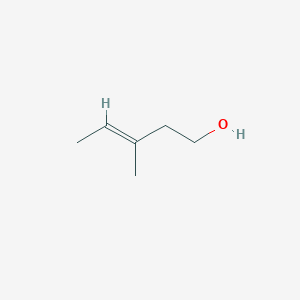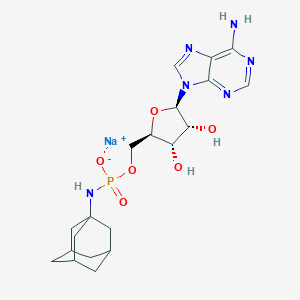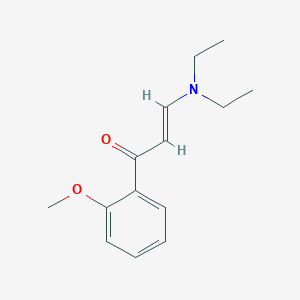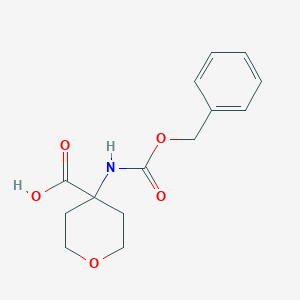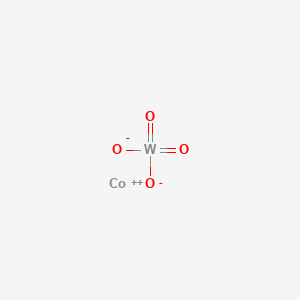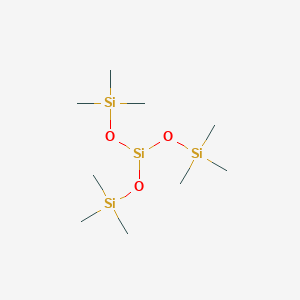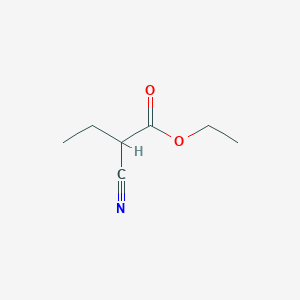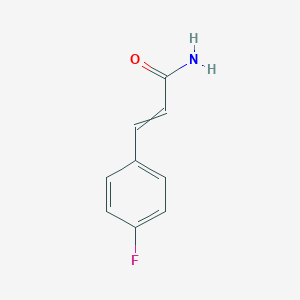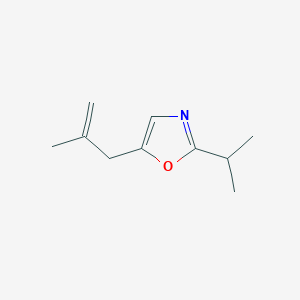
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole has been found to have potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have insecticidal and fungicidal properties. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism Of Action
The mechanism of action of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes involved in inflammation and cancer cell proliferation. In agriculture, it is believed to act by disrupting the nervous system of insects and fungi.
Biochemical And Physiological Effects
Studies have shown that 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole can inhibit the production of certain inflammatory cytokines and enzymes. It has also been found to induce apoptosis in cancer cells. In agriculture, it has been shown to have insecticidal and fungicidal effects on various pests and pathogens.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole is its versatility in different scientific fields. It can be easily synthesized and modified to suit different applications. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are numerous future directions for 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole research. In medicine, it could be further investigated as a potential treatment for inflammatory diseases and cancer. In agriculture, it could be explored as a natural alternative to synthetic pesticides and fungicides. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole are vast and exciting, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole involves the reaction of 2-methyl-2-butenal with isobutyraldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydroxylamine-O-sulfonic acid to yield 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole.
properties
CAS RN |
136386-25-9 |
|---|---|
Product Name |
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-(2-methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H15NO/c1-7(2)5-9-6-11-10(12-9)8(3)4/h6,8H,1,5H2,2-4H3 |
InChI Key |
NRJRLVVMJXVKMA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(O1)CC(=C)C |
Canonical SMILES |
CC(C)C1=NC=C(O1)CC(=C)C |
synonyms |
Oxazole, 2-(1-methylethyl)-5-(2-methyl-2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



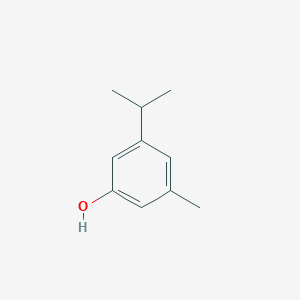
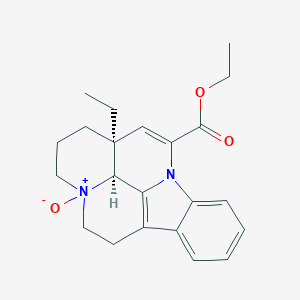
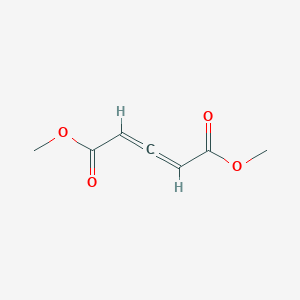
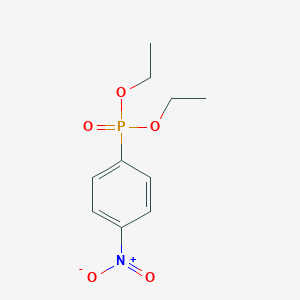
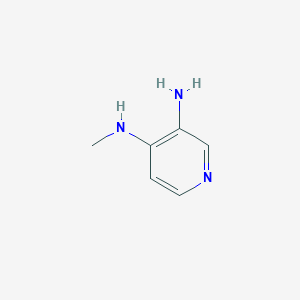
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
